
4-Nitrobenzyl benzoate
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Overview
Description
4-Nitrobenzyl benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group (-NO2) attached to the benzyl moiety and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for preparing p-nitrobenzyl benzoate involves the esterification of p-nitrobenzyl alcohol with benzoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: Industrially, p-nitrobenzyl benzoate can be synthesized using similar esterification techniques, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Hydrolysis Reactions
4-Nitrobenzyl benzoate undergoes hydrolysis under acidic or basic conditions, yielding 4-nitrophenol and benzoic acid as primary products . This reaction serves as a model for studying nucleophilic acyl substitution due to the chromogenic properties of 4-nitrophenol, which enables facile UV-Vis detection.
Key Mechanistic Insights:
-
Base-Catalyzed Hydrolysis : Proceeds via a two-step mechanism involving nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate .
-
Acid-Catalyzed Hydrolysis : Involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Table 1: Hydrolysis Rate Constants for this compound Analogs
Substrate | Conditions | Rate Constant (M⁻¹s⁻¹) | Mechanism |
---|---|---|---|
4-Nitrophenyl benzoate | 80% H₂O/20% DMSO, 25°C | 0.24 ± 0.02 | Stepwise |
O-4-Nitrophenyl thionobenzoate | Same as above | 1.56 ± 0.12 | Stepwise |
The Brønsted βₙᵤc value for the base-catalyzed hydrolysis of 4-nitrophenyl benzoate is 1.06 , indicating significant bond-breaking in the transition state .
Aminolysis with Amines
Aminolysis of this compound with cyclic secondary amines (e.g., piperidine) in acetonitrile follows a concerted mechanism , as evidenced by linear Brønsted plots . The reaction rate is sensitive to electronic effects in the benzoyl moiety.
Substituent Effects:
Electron-withdrawing groups (EWGs) on the benzoyl ring enhance reactivity by stabilizing the transition state. For example:
Table 2: Second-Order Rate Constants for Aminolysis of X-Substituted Benzoates
Substituent (X) | Rate Constant (M⁻¹s⁻¹) |
---|---|
3,5-(NO₂)₂ | 108 |
4-NO₂ | 24.8 |
H | 3.52 |
4-OCH₃ | 0.878 |
The Hammett ρ value for these reactions is 1.03 , confirming strong electronic influence from substituents .
Enzymatic Hydrolysis
This compound acts as a substrate for hydrolases such as lipase and trypsin , enabling real-time monitoring of enzymatic activity . Hydrolysis releases 4-nitrophenol, which is quantified spectrophotometrically at 405 nm.
Key Enzymatic Data:
-
Lipase-Catalyzed Hydrolysis : Exhibits Michaelis-Menten kinetics with Kₘ = 0.45 mM and Vₘₐₓ = 12 μM/min.
-
Trypsin Interaction : Undergoes hydrolysis at pH 8.0 with a turnover number (kₐₜₜ) of 5.6 s⁻¹.
Light-Induced Reactions
Though not directly studied for this compound, related o-nitrobenzyl derivatives participate in photo-click reactions under UV light, forming indazolones with primary amines . These reactions are efficient (yields >90%) and completed within minutes under mild conditions .
Scientific Research Applications
Chemistry:
Protecting Groups: 4-Nitrobenzyl benzoate is used as a protecting group for carboxylic acids in organic synthesis. The nitrobenzyl group can be selectively removed under mild conditions, allowing for the deprotection of the carboxylic acid.
Biology:
Enzyme Studies: The compound is used in studies involving esterases and other enzymes that catalyze the hydrolysis of ester bonds. It serves as a substrate to investigate enzyme kinetics and mechanisms.
Medicine:
Prodrug Development: this compound derivatives are explored in the development of prodrugs, where the ester linkage is cleaved in vivo to release the active drug.
Industry:
Polymer Chemistry: The compound is used in the synthesis of functional polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of p-nitrobenzyl benzoate primarily involves the hydrolysis of the ester bond. In the presence of esterases or under acidic/basic conditions, the ester bond is cleaved, resulting in the formation of p-nitrobenzyl alcohol and benzoic acid. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
p-Nitrobenzyl alcohol: Similar structure but lacks the ester group.
p-Nitrobenzoic acid: Contains a carboxylic acid group instead of the ester linkage.
p-Nitrobenzyl chloride: Contains a chloride group instead of the ester linkage.
Uniqueness:
4-Nitrobenzyl benzoate: is unique due to the presence of both the nitro group and the ester linkage, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and applications in various fields.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-nitrobenzyl benzoate in laboratory settings?
- Methodological Answer : this compound is typically synthesized via esterification. A common approach involves reacting 4-nitrobenzyl bromide with benzoic acid derivatives (e.g., sodium benzoate) under nucleophilic acyl substitution conditions. For example, in the synthesis of quinoxaline derivatives, 4-nitrobenzyl esters are formed using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane . Purification is achieved via column chromatography, with yields averaging 60–70% .
Q. How is this compound purified and characterized post-synthesis?
- Methodological Answer :
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is used to isolate the product .
- Characterization :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.5–8.3 ppm) and ester carbonyl (δ ~165–170 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 425.0437 for derivatives) .
- Melting Point : Typically ranges between 114–116°C for crystalline products .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?
- Methodological Answer :
- Temperature Control : Reactions conducted at 0–5°C reduce side reactions like hydrolysis of the nitro group .
- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) accelerates esterification while reducing dimerization by-products .
- Stoichiometry : A 1.2:1 molar ratio of 4-nitrobenzyl bromide to benzoic acid derivatives minimizes unreacted starting material .
- Monitoring : TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) tracks reaction progress .
Q. What analytical challenges arise in distinguishing this compound from structural analogs, and how are they resolved?
- Methodological Answer :
- Challenge : Overlapping NMR signals (e.g., aromatic protons in nitro and benzoate groups).
- Resolution :
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, clarifying regiochemistry .
- UV-Vis Spectroscopy : The 4-nitrobenzyl group exhibits a λmax at 265 nm, distinct from benzyl esters (230–254 nm) .
- DFT Calculations : Validate experimental NMR shifts by comparing computed vs. observed data (e.g., δ 156.87 ppm for carbonyl carbons) .
Q. How is this compound utilized in synthesizing biologically active quinoxaline derivatives?
- Methodological Answer :
- Application : The ester serves as a protective group for carboxylic acids during multi-step syntheses. For example, 4-nitrobenzyl 4-(quinoxalin-2-yloxy)benzoate (5b) is synthesized by coupling quinoxaline derivatives with 4-nitrobenzyl-protected benzoic acid. The nitro group facilitates later deprotection under mild reductive conditions (e.g., H2/Pd-C) .
- Biological Relevance : Such derivatives exhibit antibacterial/antifungal activity, validated via MIC assays against S. aureus and C. albicans .
Q. Methodological Notes
Properties
CAS No. |
4457-41-4 |
---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl benzoate |
InChI |
InChI=1S/C14H11NO4/c16-14(12-4-2-1-3-5-12)19-10-11-6-8-13(9-7-11)15(17)18/h1-9H,10H2 |
InChI Key |
CRTADXBPEXSZLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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